molecular formula C16H24BNO5S B566074 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester CAS No. 1401222-64-7

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

Cat. No.: B566074
CAS No.: 1401222-64-7
M. Wt: 353.24
InChI Key: ZOTKDMJEHZLGRG-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a potent boronic acid derivative used in biomedicine to target and treat certain diseases . It exhibits excellent stability and can specifically bind to proteins or enzymes involved in diseases such as cancer or diabetes .


Synthesis Analysis

Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Molecular Structure Analysis

The chemical formula of this compound is C17H26BNO3 . Its molecular weight is 303.2 g/mol .


Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

This compound is a solid compound . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol esters, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the traditional belief that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules. Theoretical calculations suggest that the phosphorescence arises from out-of-plane distortions in the excited state, potentially opening up new avenues for the development of organic phosphorescent materials (Shoji et al., 2017).

Hydrolysis Susceptibility

Phenylboronic pinacol esters undergo hydrolysis, especially at physiological pH, which is crucial for their stability and applicability in biological contexts. The hydrolysis rates are influenced by the substituents on the aromatic ring, indicating that the chemical structure can affect stability and, consequently, the utility of these compounds in drug design and delivery applications (Achilli et al., 2013).

Suzuki Coupling Reaction

Phenylboronic acid pinacol esters are pivotal reagents in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. Efficient synthesis of substituted terphenyls via Suzuki coupling of phenyl-1,4-diboronic acid bis-pinacol ester demonstrates the ester's role in creating complex organic molecules, highlighting its importance in organic synthesis and pharmaceutical research (Chaumeil et al., 2002).

Responsive Polymer Synthesis

Phenylboronic acid pinacol esters have been utilized in the synthesis of hydrogen peroxide (H2O2)-cleavable poly(ester-amide)s. These polymers degrade in response to H2O2, suggesting their potential as smart materials for drug delivery systems that can respond to oxidative stress or specific physiological conditions (Cui et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is also classified as a combustible solid .

Future Directions

Given the importance of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in organic synthesis and its potential applications in biomedicine, future research could focus on developing more efficient synthesis methods, exploring its reactivity under different conditions, and investigating its potential applications in drug design and delivery .

Mechanism of Action

Target of Action

It is known that boronic esters, in general, are used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers an organic group to a metal, typically palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic synthesis to create complex molecules from simpler ones . The specific downstream effects of these reactions depend on the other reactants and the reaction conditions .

Result of Action

The primary result of the action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules . The specific molecular and cellular effects of the compound’s action would depend on the context in which it is used.

Action Environment

The action of this compound, like many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, phenylboronic pinacol esters, a related class of compounds, have been found to be susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

It is known that boronic esters, such as this compound, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This suggests that 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester may interact with various enzymes and proteins to facilitate these reactions.

Molecular Mechanism

It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Boronic esters are generally stable and easy to purify , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and C-C bond formations . Therefore, it is possible that this compound may interact with various enzymes or cofactors within these pathways.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKDMJEHZLGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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